6-mercaptopurine riboside
Overview
Description
Thioinosine, also known as 6-thioinosine, is a thiopurine nucleoside analog. It is structurally similar to inosine but contains a sulfur atom in place of the oxygen atom at the 6-position of the purine ring. This modification imparts unique chemical and biological properties to thioinosine, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Thioinosine, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . The primary targets of thioinosine are the enzymes hypoxanthine-guanine phosphoribosyl transferase (HPRT) and inosine monophosphate dehydrogenase (IMPDH) . These enzymes play crucial roles in purine metabolism, which is essential for DNA and RNA synthesis.
Mode of Action
Thioinosine interacts with its targets, HPRT and IMPDH, through a series of metabolic reactions. The first step in the metabolism of azathioprine is the conversion into 6-thioinosine monophosphate (6-TIMP) by HPRT. 6-TIMP is further metabolized by IMPDH, resulting in the formation of pharmacologically active 6-thioguanine nucleotides .
Biochemical Pathways
Thioinosine affects the purine salvage pathway, a critical biochemical pathway involved in recycling purine bases from degraded nucleic acids . By interacting with HPRT and IMPDH, thioinosine influences the production of guanine nucleotides, which are essential components of DNA and RNA. This interaction can lead to changes in cellular functions and responses.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thioinosine are crucial for its bioavailability and therapeutic efficacy. It is known that thioinosine, as a metabolite of azathioprine, undergoes complex metabolic processes involving various enzymes .
Result of Action
The molecular and cellular effects of thioinosine’s action are primarily related to its influence on purine metabolism. By affecting the production of guanine nucleotides, thioinosine can impact DNA and RNA synthesis, potentially influencing cell proliferation and function . Additionally, thioinosine has been found to inhibit adipocyte differentiation, suggesting a role in regulating adipogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thioinosine. For instance, the efficacy of thioinosine can be affected by factors such as the patient’s genetic makeup, disease state, and the presence of other medications
Biochemical Analysis
Biochemical Properties
Thioinosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been associated with the efficacy of thiopurine drugs, where the methyl thioinosine monophosphate (meTIMP)/6-thioguanine nucleotide (6-TGN) concentration ratio has been linked to drug efficacy .
Cellular Effects
Thioinosine has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Thioinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thioinosine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Thioinosine vary with different dosages in animal models
Metabolic Pathways
Thioinosine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels . The specific metabolic pathways that Thioinosine is involved in are still being studied.
Transport and Distribution
Thioinosine is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and it can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioinosine can be synthesized from commercially available inosine through a series of chemical reactions. One common method involves the following steps:
Oxidation/Reduction Reaction: Inosine is first oxidized to form a 6-oxo intermediate.
Substitution Reaction: The 6-oxo intermediate undergoes a substitution reaction with a thiol reagent to introduce the sulfur atom at the 6-position, forming thioinosine.
Industrial Production Methods: Industrial production of thioinosine typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Thioinosine undergoes various chemical reactions, including:
Oxidation: Thioinosine can be oxidized to form disulfide-linked dimers or other oxidized derivatives.
Reduction: Reduction reactions can convert thioinosine back to its corresponding thiol form.
Substitution: Thioinosine can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Thiol reagents or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Disulfide-linked dimers.
Reduction: Thiol derivatives.
Substitution: Various substituted purine nucleosides.
Scientific Research Applications
Thioinosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its effects on cellular processes and as a tool for investigating nucleic acid metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry
Comparison with Similar Compounds
6-Thioguanine: Another thiopurine nucleoside analog with similar anticancer properties.
6-Mercaptopurine: A thiopurine used in the treatment of leukemia and autoimmune diseases.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body and used as an immunosuppressant
Uniqueness of Thioinosine: Thioinosine is unique among thiopurines due to its specific sulfur substitution at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid metabolism and exploring new therapeutic applications .
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-25-4, 4988-64-1 | |
Record name | 6-Thioinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioinosine [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-6-thiol, 9-ribofuranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-thioinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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